molecular formula C14H16N2O2 B2594807 N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2361639-51-0

N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No. B2594807
CAS RN: 2361639-51-0
M. Wt: 244.294
InChI Key: AHPODTVRIOPWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(4-Methoxy-1H-indol-3-yl)ethyl]prop-2-enamide” is also known as 5-MeO-DALT, a psychedelic tryptamine first synthesized by Alexander Shulgin . The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl] prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT .


Synthesis Analysis

The synthesis of this compound involves a Fischer indolisation–N-alkylation sequence . The first material regarding the synthesis and effects of 5-MeO-DALT was sent from Alexander Shulgin to a research associate named Murple in May 2004 . In June 2004, 5-MeO-DALT became available from internet research chemical vendors after being synthesized by commercial laboratories in China .


Molecular Structure Analysis

In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT . The molecular formula of the compound is C17H22N2O .


Chemical Reactions Analysis

5-MeO-DALT binds to various receptors with Ki values lower than 10μM and also acts as a DAT and SERT monoamine reuptake inhibitor . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT have been described in scientific literature .


Physical And Chemical Properties Analysis

The compound has a molar mass of 270.376 g·mol−1 . The FTIR (ATR) and NMR (CDCl3) values of the compound have been reported in the literature .

Mechanism of Action

The compound binds to several receptors including 5-HT 1A, 5-HT 1D, 5-HT 1E, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 6, α 2A, α 2B, α 2C, H 1, κ-opioid, σ 1 and σ 2 . It also acts as a DAT and SERT monoamine reuptake inhibitor .

properties

IUPAC Name

N-[2-(4-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-13(17)15-8-7-10-9-16-11-5-4-6-12(18-2)14(10)11/h3-6,9,16H,1,7-8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPODTVRIOPWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.